3-Cyano-5-(3-formylphenyl)phenol
Description
3-Cyano-5-(3-formylphenyl)phenol is a substituted phenolic compound featuring a cyano (-CN) group at position 3 and a 3-formylphenyl (-C₆H₄CHO) moiety at position 5 of the aromatic ring. The combination of electron-withdrawing groups (cyano and formyl) enhances the acidity of the phenolic hydroxyl group and influences its reactivity in chemical transformations. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or functional materials, owing to its versatile reactive sites (e.g., formyl for condensation reactions and cyano for cyclization) .
Properties
IUPAC Name |
3-(3-formylphenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-11-5-13(7-14(17)6-11)12-3-1-2-10(4-12)9-16/h1-7,9,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJJNAHXBUITFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C#N)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684644 | |
| Record name | 3'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-13-2 | |
| Record name | 3'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(3-formylphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(3-formylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 3-Cyano-5-(3-carboxyphenyl)phenol
Reduction: 3-Amino-5-(3-formylphenyl)phenol
Substitution: Various ethers and esters depending on the substituents used
Scientific Research Applications
3-Cyano-5-(3-formylphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3-formylphenyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The cyano and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural and Electronic Differences
The target compound is compared to three analogues with distinct substituents (Table 1):
Table 1: Key Structural and Molecular Properties
| Compound Name | CAS Number | Substituents (Position 3 and 5) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-Cyano-5-(3-formylphenyl)phenol | Not Provided | -CN, -(3-formylphenyl) | C₁₄H₉NO₂ | ~223 (estimated) |
| 3-Chloro-5-(3-formylphenyl)phenol | 1261960-78-4 | -Cl, -(3-formylphenyl) | C₁₃H₈ClO₂ | 231.65 |
| 3-Cyano-5-(2,6-difluorophenyl)phenol | 1261919-07-6 | -CN, -(2,6-difluorophenyl) | C₁₃H₇F₂NO | 231.198 |
| 3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol | 1261901-93-2 | -CN, -(4-sulfamoylphenyl) | C₁₅H₁₃N₂O₂S | 297.34 |
Key Observations:
Electron-Withdrawing Effects: The cyano group in the target compound increases phenolic acidity more significantly than the chloro group in 1261960-78-4. The 3-formylphenyl group introduces an additional electron-withdrawing effect compared to 2,6-difluorophenyl (1261919-07-6), which combines inductive (-I) and steric effects due to fluorine’s electronegativity and ortho substitution .
Reactivity: The formyl group in the target compound enables nucleophilic additions (e.g., Schiff base formation), whereas the sulfamoyl group in 1261901-93-2 may participate in hydrogen bonding or act as a leaving group in substitution reactions .
Solubility and Stability: The sulfamoyl group in 1261901-93-2 likely enhances water solubility due to its polar nature, whereas the hydrophobic difluorophenyl group in 1261919-07-6 may improve lipid membrane permeability . The target compound’s formyl group may render it more prone to oxidation compared to the stable cyano and fluoro substituents .
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